(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
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Overview
Description
(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile is a synthetic organic compound that belongs to the class of thiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amination: The methoxyphenyl group can be introduced via nucleophilic aromatic substitution using an appropriate amine.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow chemistry can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the methoxy group.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Reagents such as sodium hydride (NaH) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and derivatizations.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its ability to interact with specific enzymes or receptors makes it a valuable lead compound for drug discovery.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the thiazole ring and the bromophenyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(4-(3-chlorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(3-fluorophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
- (Z)-2-(4-(3-iodophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile
Uniqueness
The uniqueness of (Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-methoxyphenyl)amino)acrylonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing its interaction with biological targets.
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-24-17-7-3-6-16(9-17)22-11-14(10-21)19-23-18(12-25-19)13-4-2-5-15(20)8-13/h2-9,11-12,22H,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDGVPXHNYAUAP-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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